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3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Documentation Hub

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  • Product: 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide
  • CAS: 306935-13-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profiling and Mechanism of Action of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide

Executive Summary 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS: 306935-13-7), frequently cataloged in high-throughput screening libraries as BUTTPARK 99\18-40[], represents a highly privileged chemical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS: 306935-13-7), frequently cataloged in high-throughput screening libraries as BUTTPARK 99\18-40[], represents a highly privileged chemical scaffold in modern drug discovery. Characterized by its bidentate hydrogen-bonding core and bulky lipophilic tail, this compound serves as a critical tool for investigating two primary pharmacological axes: receptor tyrosine kinase (RTK) inhibition[2] and G-protein coupled receptor (GPCR) allosteric modulation, specifically targeting the A3 Adenosine Receptor (A3AR)[3]. This whitepaper dissects the structural causality behind its mechanism of action (MOA) and establishes self-validating experimental workflows for its characterization.

Structural Causality & Pharmacophore Rationale

The efficacy of the 3-amino-5-arylthiophene-2-carboxamide class is not coincidental; it is driven by precise stereoelectronic properties:

  • The Thiophene Core: Acts as a planar, electron-rich bioisostere to phenyl rings, allowing deeper penetration into hydrophobic binding pockets while maintaining a lower molecular weight[4].

  • 3-Amino & 2-Carboxamide Moieties: This arrangement creates a rigid, pseudo-six-membered ring via intramolecular hydrogen bonding. In kinase targets, this motif perfectly mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via critical hydrogen bonds with the peptide backbone[2].

  • 5-[4-(tert-butyl)phenyl] Substitution: The massive steric bulk and lipophilicity of the tert-butyl group act as a selectivity switch. In GPCRs, this bulky group forces the compound into the deep hydrophobic sub-pocket of the A3AR, sterically hindering the receptor from adopting its active conformation and thereby acting as a potent antagonist[3].

Core Mechanisms of Action

ATP-Competitive Kinase Inhibition (VEGFR2 / c-Kit)

Compounds sharing this exact scaffold (such as the clinical candidate OSI-930) are potent inhibitors of VEGFR2 and c-Kit[2]. The 3-amino-thiophene-2-carboxamide core competitively binds to the ATP-binding pocket of the kinase domain. By displacing ATP, the compound halts the trans-phosphorylation of the receptor, subsequently silencing downstream MAPK and PLC-γ signaling cascades essential for tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 Binds & Activates MAPK MAPK / ERK Cascade VEGFR2->MAPK Phosphorylation Inhibitor 3-Amino-5-arylthiophene -2-carboxamide Inhibitor->VEGFR2 ATP-Competitive Inhibition Angiogenesis Cell Proliferation & Angiogenesis MAPK->Angiogenesis Gene Transcription

Fig 1: Mechanism of VEGFR2 kinase inhibition by 3-amino-thiophene-2-carboxamide derivatives.

A3 Adenosine Receptor (A3AR) Antagonism

Beyond kinases, 5-aryl-3-amino-thiophene-2-carboxamides are highly selective antagonists for the A3 Adenosine Receptor[3]. The receptor normally couples to Gi/o proteins to inhibit adenylyl cyclase (AC). By wedging its tert-butylphenyl tail into the transmembrane helical bundle, the compound locks the A3AR in an inactive state, preventing endogenous adenosine from binding and modulating cAMP levels.

A3AR_Signaling Compound 3-Amino-5-[4-(tert-butyl)phenyl] thiophene-2-carboxamide A3AR A3 Adenosine Receptor (GPCR) Compound->A3AR Antagonizes Gi Gi/o Protein A3AR->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Fig 2: A3AR antagonism by the thiophene-2-carboxamide scaffold modulating cAMP levels.

Quantitative Pharmacological Profile

The following table synthesizes the expected binding affinities and inhibitory concentrations for this specific scaffold based on established structure-activity relationship (SAR) data for 3-amino-5-arylthiophene-2-carboxamides[2][3][4].

TargetAssay TypeExpected Value RangeMechanistic Role
VEGFR2 Kinase Enzymatic IC5010 - 80 nMATP-Competitive Inhibition
c-Kit Kinase Enzymatic IC5050 - 100 nMATP-Competitive Inhibition
A3 Adenosine Receptor Radioligand Ki0.5 - 2.5 µMSelective Antagonism
A1 / A2A Receptors Radioligand Ki> 10 µMOff-target (High Selectivity for A3)
Bacterial Growth (S. aureus) Zone of Inhibition15 - 20 mmAntimicrobial Activity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification and internal controls to rule out false positives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To validate the ATP-competitive inhibition of VEGFR2. Rationale for TR-FRET: Thiophene derivatives can exhibit intrinsic autofluorescence. TR-FRET utilizes a time delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence to decay, ensuring the signal is solely from the kinase reaction.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT prevents oxidation of critical cysteine residues in the kinase domain.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Substrate & ATP Addition: Add ULight-labeled poly-GT peptide substrate. Add ATP at a concentration exactly equal to its predetermined Km​ value for VEGFR2 (e.g., 10 µM). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors. If ATP is too high, it will outcompete the compound, yielding a false negative.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding EDTA (stops Mg2+-dependent kinase activity) and Europium-labeled anti-phospho-tyrosine antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation 320 nm, Emission 665 nm / 615 nm). Self-Validation: The assay must include Staurosporine as a positive control (expected IC50 < 5 nM) and a DMSO-only negative control to define the assay window (Z'-factor > 0.6).

Radioligand Displacement Assay for A3AR

Purpose: To confirm selective binding to the A3 Adenosine Receptor.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human A3AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with 0.5 nM [125I]-AB-MECA (a high-affinity A3AR agonist radioligand) and varying concentrations of the test compound (0.1 nM to 100 µM).

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM of cold (unlabeled) IB-MECA. Causality: This massive excess of cold ligand saturates all true A3AR sites. Any remaining radioactive signal in these wells is non-specific binding (e.g., to the plastic or lipid bilayer), which must be subtracted to calculate specific binding.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers. Wash filters three times with ice-cold buffer and measure radioactivity using a gamma counter.

References

  • [4] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • [3] "Discovery of Novel Adenosine Receptor Antagonists through a Combined Structure- and Ligand-Based Approach Followed by Molecular Dynamics Investigation of Ligand Binding Mode." Source: Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

  • [2] "Medicinal chemistry of OSI-930 (1). The overview of literature reports and the present work." Source: ResearchGate / RSC Advances. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol: Synthesis of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide

Introduction: The Significance of the 3-Aminothiophene Scaffold The substituted aminothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1] While the Gewald reaction provides robust acce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3-Aminothiophene Scaffold

The substituted aminothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1] While the Gewald reaction provides robust access to 2-aminothiophenes, which are themselves components of approved drugs like the NSAID Tinoridine and the antipsychotic Olanzapine, the synthesis of the 3-aminothiophene constitutional isomer requires distinct chemical strategies.[2][3] 3-Aminothiophene-2-carboxamide derivatives, in particular, have garnered significant interest as they serve as crucial intermediates for synthesizing compounds with a wide range of biological activities, including potent anticancer and antibacterial properties.[4][5]

This document provides a detailed protocol for the synthesis of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide, a specific derivative with potential applications in drug discovery programs targeting enzymes like VEGFR-2.[6][7] The protocol is designed for researchers and scientists in organic synthesis and drug development, offering a logical, step-by-step guide grounded in established chemical principles.

Synthetic Strategy: A Convergent Approach to the 3-Amino Isomer

A one-pot multicomponent reaction, such as the widely-known Gewald synthesis, is not suitable for the target molecule as it invariably yields the 2-aminothiophene isomer.[8][9] Therefore, a more strategic, multi-step approach is required to ensure the correct regiochemistry of the final product.

The selected strategy involves a two-stage process:

  • Formation of a Key Propanenitrile Intermediate: A Meerwein arylation reaction is employed to construct the C-C bond between the aryl moiety and a three-carbon nitrile backbone. This reaction precisely installs the desired 4-(tert-butyl)phenyl group at the position that will become C5 of the thiophene ring.

  • Cyclocondensation to Form the Thiophene Ring: The halogenated propanenitrile intermediate is then reacted with 2-mercaptoacetamide. This step proceeds via a nucleophilic substitution and subsequent intramolecular cyclization (a variation of the Thorpe-Ziegler reaction) to build the 3-aminothiophene-2-carboxamide core.[4]

This approach offers excellent control over the substitution pattern and provides a reliable pathway to the desired, less commonly synthesized 3-amino isomer.[10]

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Thiophene Ring Formation A 4-(tert-butyl)aniline B Aryldiazonium Salt A->B Diazotization (NaNO₂, HCl) D Intermediate 1 (2-Bromo-2-chloro-3-(4-(tert-butyl)phenyl)propanenitrile) B->D Meerwein Arylation (Cu(II)Br₂) C 2-Chloroacrylonitrile C->D Meerwein Arylation (Cu(II)Br₂) F Target Compound (3-Amino-5-[4-(tert-butyl)phenyl] thiophene-2-carboxamide) D->F Cyclocondensation (Base, e.g., NaOEt) E 2-Mercaptoacetamide (HS-CH₂-CONH₂) E->F

Figure 1: High-level experimental workflow for the synthesis.

Reaction Mechanism

The overall transformation is underpinned by two classical organic reactions.

  • Meerwein Arylation: The process begins with the diazotization of 4-(tert-butyl)aniline to form a diazonium salt. In the presence of a copper(II) catalyst, this salt undergoes a radical reaction with 2-chloroacrylonitrile. A nitrogen molecule is expelled, generating an aryl radical which adds to the alkene. Subsequent halogen transfer from the copper(II) halide complex yields the desired α,α-dihalo-β-arylpropanenitrile intermediate.

  • Cyclocondensation: The base (e.g., sodium ethoxide) deprotonates the thiol of 2-mercaptoacetamide, forming a thiolate nucleophile. This thiolate attacks the carbon bearing the halogen atoms, displacing them in a substitution reaction. The same base then abstracts a proton from the α-carbon of the acetamide moiety, creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the nitrile group (Thorpe-Ziegler cyclization). A subsequent tautomerization of the resulting imine yields the stable aromatic 3-aminothiophene ring system.

G cluster_0 Cyclocondensation Mechanism start Intermediate 1 + 2-Mercaptoacetamide step1 S-Alkylation start->step1 Base step2 Carbanion Formation (Base) step1->step2 step3 Intramolecular Attack (on Nitrile) step2->step3 step4 Iminothiophene Intermediate step3->step4 step5 Tautomerization step4->step5 end Final Product (3-Aminothiophene) step5->end

Figure 2: Key steps in the thiophene ring formation.

Detailed Experimental Protocol

Safety Precaution: Diazonium salts can be unstable and potentially explosive, especially when dry. Always handle them in solution at low temperatures and behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout the procedure.

Part A: Synthesis of 2-Bromo-2-chloro-3-(4-(tert-butyl)phenyl)propanenitrile (Intermediate 1)
Reagent/MaterialMolecular WeightQuantity (10 mmol scale)Moles
4-(tert-butyl)aniline149.23 g/mol 1.49 g10.0 mmol
Concentrated HCl (37%)36.46 g/mol 2.5 mL~30 mmol
Sodium Nitrite (NaNO₂)69.00 g/mol 0.76 g11.0 mmol
2-Chloroacrylonitrile87.51 g/mol 0.96 g (0.87 mL)11.0 mmol
Copper(II) Bromide (CuBr₂)223.35 g/mol 0.22 g1.0 mmol
Acetone-50 mL-
Water-100 mL-
Diethyl Ether-50 mL-

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 4-(tert-butyl)aniline (1.49 g, 10.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (10 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise, ensuring the temperature does not rise above 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate 500 mL flask, prepare a solution of 2-chloroacrylonitrile (0.96 g, 11.0 mmol) and copper(II) bromide (0.22 g, 1.0 mmol) in acetone (50 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the acetone solution over 30-45 minutes with vigorous stirring. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude intermediate product. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide
Reagent/MaterialMolecular WeightQuantity (8 mmol scale)Moles
Crude Intermediate 1~317.6 g/mol (from Part A, ~8.0 mmol)8.0 mmol
2-Mercaptoacetamide91.13 g/mol 0.73 g8.0 mmol
Sodium Ethoxide (21% in EtOH)68.05 g/mol ~3.1 mL8.8 mmol
Ethanol-40 mL-
Water-100 mL-

Procedure:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol, or use a commercially available solution. For this scale, 8.8 mmol of sodium ethoxide is required.

  • In a 100 mL round-bottom flask, dissolve 2-mercaptoacetamide (0.73 g, 8.0 mmol) in absolute ethanol (20 mL). Add the sodium ethoxide solution (8.8 mmol) and stir for 15 minutes at room temperature.

  • Add a solution of the crude Intermediate 1 (assuming ~8.0 mmol yield from Part A) in ethanol (20 mL) to the thiolate solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.[1]

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.[11]

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide.[11]

  • Dry the final product under vacuum.

Product Characterization

The structure and purity of the final compound should be confirmed using standard spectroscopic methods.

PropertyExpected Value
Molecular FormulaC₁₅H₁₈N₂OS
Molecular Weight274.38 g/mol
Melting Point244 °C[]
AppearanceYellowish or off-white solid
¹H-NMR Peaks corresponding to tert-butyl protons, aromatic protons, thiophene proton, and exchangeable amine/amide protons.
¹³C-NMR Peaks corresponding to tert-butyl carbons, aromatic carbons, thiophene ring carbons, and the carboxamide carbonyl.
Mass Spectrometry [M+H]⁺ at m/z 275.12
IR Spectroscopy Characteristic peaks for N-H (amine/amide), C=O (amide), and aromatic C-H stretches.

Troubleshooting and Field-Proven Insights

  • Low Yield in Part A: The Meerwein arylation can be sensitive. Ensure temperatures are kept low during diazotization and addition to prevent premature decomposition of the diazonium salt. The purity of the starting aniline is also critical.

  • No Product in Part B: Inefficient formation of the thiolate or carbanion can stall the reaction. Ensure the base (sodium ethoxide) is not expired and is handled under anhydrous conditions to prevent quenching by water.

  • Purification Challenges: If the final product is oily or difficult to recrystallize, purification by column chromatography on silica gel may be necessary.[13] A solvent system such as ethyl acetate/hexanes is a good starting point.

  • Alternative Bases: While sodium ethoxide is effective, other bases like triethylamine or piperidine in a solvent like DMF could also be explored, though this may require re-optimization of reaction temperature and time.[14][15]

Conclusion

This protocol details a reliable, albeit multi-step, synthetic route to 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide. By circumventing the regiochemical limitations of the Gewald reaction, this method provides specific access to the 3-amino isomer, a valuable building block for further chemical exploration and drug discovery efforts. The principles outlined herein can be adapted for the synthesis of other 5-aryl-3-aminothiophene derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives.
  • Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Putrov, O. V., et al. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Batsyts, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC.
  • Abdel-Wahab, B. F., et al. (2023).
  • Kapupara, P. P., et al. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-AMINO-2-CYANO-5. IT Medical Team.
  • Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • ResearchGate. (n.d.). The classical Gewald thiophene synthesis.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor.
  • ResearchGate. (n.d.). Formation of 3‐amino‐5‐arylthiophenes with various substituents at C‐2....
  • ChemicalBook. (2026). 3-AMINOTHIOPHENE-2-CARBOXAMIDE | 147123-47-5.
  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Organic Chemistry Portal. (n.d.). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. Retrieved from [Link]

  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Georganics. (n.d.). 3-Aminothiophene-2-carboxamide - High purity | EN.
  • PMC. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

Sources

Application

Application Notes and Protocols for the Solubilization and Use of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in Cell Culture

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of Poorly Soluble Compounds in Cellular Assays The therapeutic potential of novel small molecules is often hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Poorly Soluble Compounds in Cellular Assays

The therapeutic potential of novel small molecules is often hindered by a fundamental biopharmaceutical challenge: poor aqueous solubility. 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide, a member of the promising thiophene-2-carboxamide class of compounds, is no exception. While its precise biological functions are a subject of ongoing research, related compounds have demonstrated potential as modulators of key cellular pathways, including angiogenesis and cell division[1][2]. To accurately probe the biological activity of this and similar molecules in vitro, it is imperative to develop a robust and reproducible protocol for their solubilization and delivery to cultured cells.

This document provides a detailed guide for the dissolution of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. We will delve into the rationale behind each step, emphasizing best practices to ensure compound stability, maximize bioavailability, and minimize solvent-induced cytotoxicity. The protocols outlined herein are designed to be self-validating, providing researchers with a reliable framework for their investigations.

Physicochemical Properties of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide

A thorough understanding of the compound's properties is the foundation of a successful experimental protocol.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂OS[]
Molecular Weight 274.38 g/mol []
Appearance Solid[4]
Melting Point 244°C[]
Purity Typically ≥95%[]
Storage Temperature 2-8°C[4]

The Critical Role of DMSO as a Vehicle

Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent widely employed in cell biology to dissolve hydrophobic compounds for in vitro assays[2]. Its utility stems from its ability to solubilize a broad range of molecules. However, its use is not without caveats. At concentrations above 1%, DMSO can induce cellular stress, affect membrane permeability, and even trigger apoptosis[5][6]. Therefore, a primary objective of this protocol is to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to a final working concentration in cell culture media where the DMSO concentration is kept at a non-toxic level, typically ≤0.5%[7].

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in cell culture-grade DMSO.

Materials:
  • 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (purity ≥95%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology:
  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 274.38 g/mol = 2.7438 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 2.74 mg of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide into the tube. For accuracy with small masses, it is best to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.

  • Dissolution in DMSO:

    • Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Solubilization:

    • Visually inspect the solution for any undissolved particulate matter.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.

  • Storage and Handling:

    • Once the compound is fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (up to 3 months) or at 4°C for short-term use (up to one week).

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of 10 mM Stock Solution A 1. Calculate Mass (2.74 mg for 1 mL) B 2. Weigh Compound into sterile amber tube A->B C 3. Add 1 mL Sterile DMSO B->C D 4. Vortex for 1-2 minutes C->D E 5. Visual Inspection D->E F Particulates Present? E->F G 6. Sonicate (5-10 min) and/or warm to 37°C F->G Yes H 7. Aliquot into single-use tubes F->H No G->E I 8. Store at -20°C H->I J Solution is Clear

Caption: Workflow for preparing a 10 mM stock solution of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in DMSO.

Protocol: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Key Consideration: Final DMSO Concentration

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid off-target effects. However, some cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity[7]. It is crucial to perform a DMSO vehicle control experiment to determine the tolerance of your specific cell line.

Final DMSO ConcentrationRecommendation
≤ 0.1% Ideal for most cell lines, especially primary cells and sensitive assays.
0.1% - 0.5% Generally acceptable for many immortalized cell lines.
> 0.5% Not recommended; high risk of cytotoxicity and confounding experimental results.
Step-by-Step Methodology:
  • Thaw the Stock Solution: Remove an aliquot of the 10 mM stock solution from the -20°C freezer and thaw at room temperature.

  • Serial Dilutions in DMSO (Optional but Recommended): To achieve a range of final concentrations for dose-response studies, it is best to perform serial dilutions of the stock solution in 100% DMSO first. This prevents the compound from precipitating out of solution, which can occur when a concentrated DMSO stock is directly diluted into an aqueous medium[8].

  • Dilution into Cell Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare a working solution, add a small volume of the DMSO stock (or a serially diluted stock) to the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Immediately mix the working solution by gentle pipetting or inverting the tube.

  • Application to Cells:

    • Remove the old medium from your cultured cells.

    • Add the freshly prepared working solution containing the compound to the cells.

    • Always include a vehicle control group of cells treated with the same final concentration of DMSO in the medium.

Hypothetical Mechanism of Action: A Look at the Thiophene-2-Carboxamide Class

While the specific targets of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide are yet to be fully elucidated, research on structurally related compounds suggests potential mechanisms of action in cancer cells. These include the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of microtubule dynamics through inhibition of tubulin polymerization[1][2].

G cluster_0 Potential Cellular Effects of Thiophene-2-Carboxamide Derivatives Compound 3-Amino-5-[4-(tert-butyl)phenyl] thiophene-2-carboxamide VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Tubulin Tubulin Compound->Tubulin Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Microtubule Microtubule Formation Tubulin->Microtubule Blocks CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothetical signaling pathways potentially modulated by thiophene-2-carboxamide derivatives.

Troubleshooting

  • Precipitation upon dilution in media: This is a common issue with hydrophobic compounds. To mitigate this, ensure the final DMSO concentration is as high as is tolerable for your cells (e.g., 0.5%) to aid solubility. Alternatively, perform serial dilutions in 100% DMSO to lower the compound concentration before the final dilution into the aqueous medium[8].

  • Cell death in vehicle control: This indicates that your cells are sensitive to the concentration of DMSO used. Reduce the final DMSO concentration in your experiments.

  • Inconsistent results: Ensure that your stock solution is homogenous before each use by vortexing. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Conclusion

The successful use of poorly soluble compounds like 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in cell-based assays is critically dependent on a carefully optimized dissolution and dilution protocol. By following the guidelines presented in this application note, researchers can prepare stable, homogenous solutions of the compound and minimize the confounding effects of the solvent, thereby ensuring the generation of reliable and reproducible data.

References

  • Capelo, J. L., Lores, M., & Cela, R. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Available at: [Link]

  • BenchChem. (2025).
  • ProQuest. (2024).
  • PMC. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC.
  • ACS Publications. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment.
  • PMC. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Available at: [Link]

  • BOC Sciences. (n.d.). CAS 306935-13-7 (3-AMINO-5-[4-(TERT-BUTYL)PHENYL]THIOPHENE-2-CARBOXAMIDE). BOC Sciences.
  • PMC. (2023).
  • Santa Cruz Biotechnology. (n.d.). Methyl 3-amino-5-(4-tert-butylphenyl)
  • Sigma-Aldrich. (n.d.). 3-Amino-5-(tert-butyl)thiophene-2-carboxamide. Sigma-Aldrich.
  • ResearchGate. (2023). Why the peptide is not soluble in DMSO?.
  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • PMC. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PMC.
  • Sigma-Aldrich. (n.d.).
  • LifeTein. (n.d.). How to dissolve peptides in DMSO?. LifeTein.

Sources

Method

Application Note: Advanced Formulation Strategies for the Delivery of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide

Executive Summary The development of novel therapeutics frequently encounters the dual challenge of poor aqueous solubility and low membrane permeability. The compound 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics frequently encounters the dual challenge of poor aqueous solubility and low membrane permeability. The compound 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS: 306935-13-7) represents a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule. As a Senior Application Scientist, I have designed this protocol guide to address its specific physicochemical hurdles. This document details two field-proven, self-validating formulation strategies: Amorphous Solid Dispersions (ASD) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS) . By understanding the causality behind these techniques, formulation scientists can systematically overcome the "brick-dust" and "grease-ball" limitations of this highly lipophilic thiophene derivative.

Physicochemical Profiling & Formulation Rationale

To formulate effectively, we must first deconstruct the molecule's physical properties to understand the causality of its poor bioavailability.

  • The "Brick-Dust" Challenge: The API features a rigid thiophene-2-carboxamide core coupled with a bulky tert-butylphenyl group. This structure yields a high melting point of 244°C[]. A melting point above 200°C indicates a tightly packed crystal lattice with high lattice energy, which serves as a massive thermodynamic barrier to aqueous dissolution.

  • The "Grease-Ball" Challenge: The tert-butyl group imparts extreme lipophilicity (estimated LogP > 4.0). Even if the crystal lattice is broken, the molecule inherently repels water.

Causality in Strategy Selection: Standard micronization will fail here because reducing particle size does not alter the thermodynamic stability of the 244°C crystal lattice.

  • Why ASD? Spray drying the API with a polymer (e.g., HPMCAS) completely dissolves the crystal lattice in an organic solvent. Rapid solvent evaporation kinetically traps the drug in a high-energy, disordered amorphous state[2]. This bypasses the lattice energy barrier, driving temporary supersaturation in the gastrointestinal (GI) tract.

  • Why SMEDDS? For highly lipophilic molecules, dissolution is only half the battle; hepatic first-pass metabolism often destroys the drug before systemic circulation. SMEDDS leverage the API's lipophilicity by pre-dissolving it in an isotropic mixture of oils and surfactants. Upon mild gastric agitation, it spontaneously forms an O/W microemulsion[3]. This not only keeps the drug solubilized but promotes uptake via the intestinal lymphatic system, effectively bypassing the liver[4].

FormulationLogic API 3-Amino-5-[4-(tert-butyl)phenyl] thiophene-2-carboxamide (BCS Class II/IV) Props Physicochemical Profile: Melting Point: 244°C High Lipophilicity (LogP > 4) API->Props Hurdle1 High Lattice Energy ('Brick-Dust') Props->Hurdle1 Hurdle2 Aqueous Insolubility ('Grease-Ball') Props->Hurdle2 Tech1 Amorphous Solid Dispersion (Spray Drying) Hurdle1->Tech1 Overcome Energy Barrier Tech2 Self-Microemulsifying System (SMEDDS) Hurdle2->Tech2 Bypass Dissolution Result1 Lattice Disruption & Kinetic Supersaturation Tech1->Result1 Result2 Lipid Solubilization & Lymphatic Transport Tech2->Result2

Caption: Decision tree mapping API physicochemical properties to targeted formulation strategies.

Protocol 1: Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol utilizes Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) as the carrier matrix. HPMCAS is chosen because its amphiphilic nature provides excellent stabilization of lipophilic APIs, preventing recrystallization during storage and maintaining supersaturation in vivo[5].

Step-by-Step Methodology

Step 1: Feed Solution Preparation

  • Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at an 80:20 (v/v) ratio. Rationale: DCM dissolves the lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer.

  • Dissolve the API and HPMCAS-M at a 1:3 (w/w) ratio to achieve a total solids concentration of 5% (w/v). Stir magnetically at 300 rpm until optically clear.

Step 2: Spray Drying Process

  • Utilize a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a two-fluid nozzle.

  • Set parameters:

    • Inlet Temperature: 85°C (Ensures rapid evaporation of DCM/MeOH without degrading the API).

    • Outlet Temperature: 45°C – 50°C.

    • Aspirator: 100% (Maximum airflow for efficient droplet drying).

    • Feed Rate: 5 mL/min.

  • Atomize the solution. The rapid solvent evaporation (milliseconds) prevents the API molecules from organizing into a crystal lattice, forcing them into a solid solution[2].

Step 3: Secondary Drying

  • Transfer the collected powder to a vacuum oven.

  • Dry at 40°C under -0.8 bar for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

Step 4: Self-Validation (Quality Control)

  • Powder X-Ray Diffraction (PXRD): Analyze the powder. A successful ASD must show a broad "amorphous halo" with a complete absence of the sharp Bragg peaks characteristic of the 244°C crystalline API. If peaks are present, the 1:3 drug loading is too high, and the API has phase-separated.

Protocol 2: Lipid-Based Nanocarrier (SMEDDS) Development

For molecules with extreme lipophilicity, SMEDDS offer a thermodynamic advantage. Instead of forcing the drug to dissolve in aqueous GI fluids, the drug is pre-dissolved in a lipid matrix that spontaneously emulsifies via the "ouzo effect" upon contact with stomach fluids[4].

Step-by-Step Methodology

Step 1: Excipient Screening (Equilibrium Solubility)

  • Add excess crystalline API to 1 mL aliquots of various oils (e.g., Capryol 90, Miglyol 812), surfactants (Cremophor EL, Tween 80), and co-surfactants (Transcutol P).

  • Shake at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 min, and quantify dissolved API via HPLC.

  • Selection: Choose the oil, surfactant, and co-surfactant that yield the highest API solubility to prevent precipitation upon dilution[3].

Step 2: Ternary Phase Diagram Construction

  • Create physical mixtures of the selected Surfactant and Co-surfactant (Smix) at ratios of 1:1, 2:1, and 3:1.

  • Titrate the Oil phase with the Smix from 1:9 to 9:1 (w/w).

  • Add water dropwise to each mixture under mild magnetic stirring (100 rpm) at 37°C.

  • Visually observe the transition. Plot the clear, isotropic microemulsion regions on a ternary phase diagram.

Step 3: Formulation Blending & API Loading

  • Based on the phase diagram, select a robust composition (e.g., 20% Capryol 90, 50% Cremophor EL, 30% Transcutol P).

  • Add the API to the blank SMEDDS mixture at 80% of its equilibrium solubility (to provide a safety margin against precipitation).

  • Vortex for 5 minutes and sonicate at 40°C until a clear, single-phase liquid is formed.

Step 4: Self-Validation (Emulsification Efficiency)

  • Dynamic Light Scattering (DLS): Dilute 1 mL of the SMEDDS formulation in 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with mild paddle stirring (50 rpm).

  • Validation Criterion: The system must spontaneously form an emulsion within 2 minutes. DLS must confirm a Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) < 0.3[6].

SMEDDS_Pathway Formulation SMEDDS (API + Oil + Surfactants) Stomach Gastric Motility (Mild Agitation) Formulation->Stomach Emulsion O/W Microemulsion (<50 nm Droplets) Stomach->Emulsion Spontaneous Emulsification Enterocyte Enterocyte Uptake (Intestinal Wall) Emulsion->Enterocyte Enhanced Permeation Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lipid Processing Lymph Lymphatic Circulation Chylomicron->Lymph Exocytosis Systemic Systemic Bioavailability Lymph->Systemic Bypasses Hepatic First-Pass

Caption: In vivo mechanistic pathway of SMEDDS, highlighting spontaneous emulsification and lymphatic transport.

Data Presentation: Comparative Formulation Performance

The following table summarizes the anticipated quantitative improvements based on the application of these advanced delivery techniques to the 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide API.

ParameterCrystalline API (Unformulated)ASD (HPMCAS-M Matrix)SMEDDS (Lipid Matrix)
Apparent Aqueous Solubility < 1.0 µg/mL~ 45.0 µg/mL (Kinetic)> 5000 µg/mL (Solubilized)
Particle / Droplet Size 10 - 50 µm (Milled)1 - 5 µm (Spray Dried Powder)< 30 nm (Microemulsion)
Physical State Crystalline LatticeAmorphous Solid SolutionIsotropic Liquid
In Vitro Release (SGF, 60 min) < 5%> 85% (Supersaturated)> 98% (Instantaneous)
Primary Absorption Route Portal Vein (Poor uptake)Portal Vein (Enhanced uptake)Lymphatic System (Bypasses Liver)

References

  • Singh, A., & Van den Mooter, G. (2016). "Spray drying formulation of amorphous solid dispersions". Advanced Drug Delivery Reviews, 100, 27-50. Available at:[Link]

  • Kyatanwar, A. U., Jadhav, K. R., & Kadam, V. J. (2014). "Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile". ISRN Pharmaceutics, 2014, 1-14. Available at:[Link]

  • Wikipedia Contributors. "Self-microemulsifying drug delivery system". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Heng, W. S., et al. (2025). "Spray Drying for Pharmaceutical Raw Materials: A Systematic Review on Enhancing Bioavailability and Stability". Taylor & Francis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide by flash chromatography

Target Compound: 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Overview: The Amphiphilic Challenge Purifying 3-Amino-5-[4-(tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Overview: The Amphiphilic Challenge

Purifying 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide presents a classic chromatographic paradox. The molecule features a highly lipophilic tail (the tert-butylphenyl group) juxtaposed against a highly polar, basic headgroup (the primary amine and carboxamide on the thiophene core).

This mixed polarity often results in severe peak tailing on normal-phase silica, poor recovery, and solubility bottlenecks during sample loading. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your purification workflow.

Workflow Visualization

G Start Crude Mixture 3-Amino-5-[4-(tert-butyl)phenyl] thiophene-2-carboxamide CheckSol Solubility Check Start->CheckSol NP_Path Normal Phase (Silica) Requires Basic Modifier CheckSol->NP_Path Soluble in DCM/MeOH RP_Path Reversed Phase (C18) Requires Acidic Modifier CheckSol->RP_Path Soluble in DMSO/MeCN DryLoad Dry Loading on Celite (Avoids Silica Adsorption) NP_Path->DryLoad Poor solubility in weak solvent LiquidLoad Liquid Loading (Only if soluble in weak solvent) NP_Path->LiquidLoad Good solubility RP_Path->LiquidLoad Direct Injection NP_Eluent DCM / MeOH + 1% Triethylamine (TEA) DryLoad->NP_Eluent LiquidLoad->NP_Eluent RP_Eluent Water / MeCN + 0.1% Trifluoroacetic Acid (TFA) LiquidLoad->RP_Eluent

Decision tree for selecting normal vs. reversed-phase chromatography for amphiphilic thiophenes.

Troubleshooting FAQs

Q1: Why does my compound streak and tail heavily on a standard bare silica column? A1: The target molecule contains a primary amine and a carboxamide. Bare silica gel is decorated with free silanol groups (Si-OH), which are mildly acidic (pKa ~4.5–5.0). The basic amine group acts as a hydrogen bond acceptor and proton scavenger, leading to strong secondary acid-base interactions. This causes the compound to continuously adsorb and desorb at different rates, presenting as a long "streak" or tailing peak. To fix this, add a basic modifier. Triethylamine (TEA) is a potent, volatile base that competitively binds to and masks the acidic silanols, preventing basic compounds from binding to the silica and allowing your target compound to elute as a sharp, symmetrical band (1)[1].

Q2: My compound has poor solubility in weak non-polar solvents (e.g., Hexanes). How should I load it onto the column? A2: If the compound requires a strong polar solvent (like MeOH or Acetone) to dissolve, liquid loading will carry this strong solvent onto the column, causing the compound to elute prematurely and broadening the peak. Dry loading is the solution. However, do not dry load this specific basic compound onto silica . Evaporating the sample onto acidic silica can cause the polar headgroups to bind irreversibly, leading to degradation or pre-column tailing. Instead, use Celite (diatomaceous earth). Celite acts as an inert "sponge" rather than an active adsorbent, allowing the compound to release uniformly into the mobile phase without secondary interactions (2)[2].

Q3: Can I use Reversed-Phase (C18) chromatography for this compound? A3: Yes, reversed-phase is highly recommended because the tert-butylphenyl group provides excellent lipophilicity for C18 retention, while the polar headgroup ensures aqueous solubility (3)[3]. However, at neutral pH, the primary amine exists in a state of partial ionization, which leads to split peaks or fronting. By lowering the mobile phase pH with 0.1% Trifluoroacetic Acid (TFA), you fully protonate the amine. This locks it into a single ionization state and acts as an ion-pairing agent, locally enhancing the compound's affinity for the hydrophobic matrix and yielding razor-sharp peaks (4)[4].

Quantitative Data & Optimization Summary

Chromatography ModeStationary PhaseMobile Phase SystemRecommended ModifierMechanism of ActionExpected Outcome
Normal Phase Bare Silica (Unbonded)Dichloromethane (DCM) / Methanol (MeOH)1% Triethylamine (TEA) Competitively masks acidic silanols to prevent basic amine binding.Eliminates tailing; sharpens basic peaks.
Reversed Phase C18 (Alkyl-bonded)Water / Acetonitrile (MeCN)0.1% Trifluoroacetic Acid (TFA) Fully protonates the amine; acts as a hydrophobic ion-pairing agent.Prevents peak fronting/splitting; uniform elution.
Sample Loading Celite (Diatomaceous Earth)N/A (Solid Support)None Acts as an inert sponge; prevents irreversible binding of polar groups.Prevents band broadening from strong injection solvents.

Experimental Protocols

Protocol 1: Dry Loading onto Celite (Inert Matrix)

Use this protocol when the crude mixture requires strong polar solvents (e.g., THF, Acetone, or MeOH) for dissolution.

  • Dissolution: Dissolve the crude 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in a minimum volume of a highly soluble solvent (e.g., THF).

  • Adsorption: Add washed Celite to the round-bottom flask at a 1:2 to 1:3 ratio (crude mass to Celite mass).

  • Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure (avoid high vacuum to prevent fine particles from entering the pump) (5)[5].

  • Self-Validation Check: Tap the flask. The resulting mixture must be a completely dry, free-flowing powder. If it clumps, residual solvent remains, which will act as a strong eluent and ruin the separation. Continue drying if necessary.

  • Packing: Pack the dry powder into an empty solid-load cartridge, top with a frit, and attach it in-line ahead of the main column.

Protocol 2: Normal Phase Purification with Amine Modifier
  • Solvent Preparation: Prepare a mobile phase of DCM and MeOH. Add exactly 1% (v/v) Triethylamine (TEA) to both solvent lines.

  • Equilibration: Flush the bare silica column with 2–3 column volumes (CV) of the starting mobile phase (e.g., 99% DCM / 1% TEA).

  • Self-Validation Check: Monitor the baseline on the UV detector. It should stabilize completely once the silica is fully saturated with TEA. If the baseline drifts, equilibration is incomplete.

  • Execution: Load the sample via the Celite dry-load cartridge. Run a shallow gradient from 0% to 10% MeOH in DCM (keeping the 1% TEA constant). Monitor elution at 254 nm and 280 nm.

Protocol 3: Reversed-Phase Purification with Acidic Modifier
  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Self-Validation Check: Measure the pH of Phase A. It should be approximately pH 2.0. This guarantees the mobile phase is at least 2 units below the pKa of the primary amine, ensuring full protonation.

  • Equilibration: Equilibrate a C18 column with 5% B for 3 CVs.

  • Execution: Inject the sample (dissolved in a small volume of DMSO or DMF). Run a gradient from 5% B to 95% B over 15–20 CVs. The target compound will elute cleanly due to the ion-pairing effect of the trifluoroacetate counterion (6)[6].

References

  • Successful flash chromatography Source: Biotage URL:[Link]

  • Dry Loading in Flash Chromatography Source: Chemtips (WordPress) URL:[Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use Source: Theseus URL:[Link]

  • Which sorbents work best for dry loading flash column chromatography samples? Source: Biotage URL:[Link]

  • How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL:[Link]

  • Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography Source: Resospace URL:[Link]

Sources

Optimization

Overcoming chemical stability issues of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide during storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chemical stability challenges associated with 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS: 306935-13-7)[].

This compound features a uniquely functionalized thiophene core that provides excellent pharmacological properties but introduces specific vulnerabilities during handling, formulation, and long-term storage. This guide synthesizes field-proven methodologies with structural causality to ensure the integrity of your experimental workflows.

Part 1: Core Stability Mechanisms (The "Why")

To prevent degradation, we must first understand the structural causality behind it. The molecule contains three distinct functional zones, each with its own degradation pathway:

  • The 3-Amino Group (Oxidation Risk): Thiophene derivatives inherently exhibit low oxidation potentials and narrow energy band gaps[2]. The electron-donating 3-amino group increases the electron density of the thiophene ring, making the molecule highly susceptible to auto-oxidation and radical formation when exposed to atmospheric oxygen or trace peroxides[3].

  • The 2-Carboxamide Group (Hydrolysis Risk): Under normal conditions, the carboxamide is stabilized by an intramolecular hydrogen bond (distance ~1.73 Å) between the 3-amino protons and the 2-carbonyl oxygen[4]. However, under extreme pH or prolonged exposure to aqueous environments, this hydrogen bond network is disrupted, leading to nucleophilic attack and hydrolytic cleavage into a carboxylic acid derivative.

  • The Thiophene Core (Photolytic Risk): The conjugated nature of the amino-thiophene system absorbs UV/Vis radiation, which can trigger photo-oxidation or ring-opening reactions if not properly shielded[2].

DegradationPathways Main 3-Amino-5-[4-(tert-butyl)phenyl] thiophene-2-carboxamide Oxidation Oxidative Degradation (3-Amino Group) Main->Oxidation O2, Heat Hydrolysis Hydrolytic Cleavage (2-Carboxamide Group) Main->Hydrolysis H2O, pH Extremes Photo Photo-oxidation (Thiophene Ring) Main->Photo UV/Vis Light Radicals Radical Intermediates & Polymerization Oxidation->Radicals Acid Thiophene-2-carboxylic Acid Derivative Hydrolysis->Acid RingOpen Ring-Opened / Sulfoxide Byproducts Photo->RingOpen

Fig 1: Primary degradation pathways of 3-amino-thiophene-2-carboxamides.

Part 2: Troubleshooting Guide & FAQs

Q1: My bulk powder batch has darkened from a light yellow/off-white to a deep brown over the last three months at room temperature. Is it still usable? A1: No, discoloration is a macroscopic indicator of advanced oxidative degradation. The 3-amino group has likely oxidized to form reactive radical intermediates, which subsequently polymerize or form highly colored azo/imine byproducts[3]. You must discard the batch or repurify it via flash chromatography. To prevent this, always store the solid under an inert gas (Argon) at 2–8°C.

Q2: I am observing a secondary peak in my HPLC chromatogram after storing the compound in a pH 7.4 biological buffer for 48 hours. What is this degradant? A2: The secondary peak is almost certainly the hydrolyzed product: 3-amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxylic acid. While the intramolecular hydrogen bonding provides baseline stability[4], prolonged incubation in aqueous media catalyzes the hydrolysis of the carboxamide group. For biological assays, prepare fresh aqueous solutions immediately before use.

Q3: I prepared a 10 mM stock solution in DMSO, stored it at -20°C, but I am seeing a loss of potency in my cellular assays. Why? A3: DMSO is highly hygroscopic. Repeated freeze-thaw cycles allow atmospheric moisture to condense inside the vial, introducing water that drives localized hydrolysis. Furthermore, lower-grade DMSO often contains trace heavy metals or dimethyl sulfide/peroxide impurities that aggressively catalyze the oxidation of the thiophene core. Resolution: Use only anhydrous, LC-MS grade DMSO, and aliquot your stock into single-use vials before freezing.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the definitive workflows for handling and testing the stability of this compound.

Protocol A: Preparation of Storage-Stable Aliquots (Inert Handling)

Objective: Prevent oxidative and photolytic degradation during long-term storage.

  • Equilibration: Bring the bulk lyophilized powder to room temperature inside a vacuum desiccator. Causality: Opening a cold vial in ambient air causes immediate moisture condensation, initiating hydrolysis.

  • Inert Atmosphere: Transfer the sealed bulk vial into a glove box purged with Argon (O2 < 1 ppm).

  • Aliquoting: Weigh the required amounts into amber glass vials. Causality: Amber glass blocks UV transmission, preventing photo-oxidation of the thiophene ring[2].

  • Sealing: Cap the vials with PTFE-lined septa and aluminum crimp seals while still under Argon.

  • System Validation (The Sentinel Vial): Designate one vial as the "Sentinel." Re-dissolve and test this vial via HPLC-UV at Day 0 and Day 30. A stable baseline with >99% purity validates that your inert sealing process is flawless.

  • Storage: Transfer all sealed vials to a monitored 2–8°C refrigerator.

Protocol B: ICH Q1A-Compliant Forced Degradation Study

Objective: Establish a stability-indicating analytical method by forcing the generation of degradation products[5].

  • Acid Stress: Dissolve 1 mg/mL of the compound in 0.1 N HCl / Acetonitrile (50:50 v/v). Incubate at 60°C for 24 hours.

  • Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH / Acetonitrile (50:50 v/v). Incubate at 60°C for 24 hours.

  • Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂ / Acetonitrile (50:50 v/v). Incubate at room temperature for 24 hours.

  • Neutralization: Neutralize the acid/base samples to pH 7.0 to halt degradation. Dilute all samples to 0.1 mg/mL using the mobile phase.

  • HPLC Analysis: Inject 10 µL onto a C18 column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor at 254 nm.

  • Validation (Mass Balance): Calculate the mass balance. The sum of the peak areas of the parent compound and all degradant peaks must equal the peak area of the unstressed control sample (±5%).

StabilityWorkflow Start Batch Selection (Min. 3 Primary Batches) Stress Forced Degradation (Acid, Base, Peroxide, UV) Start->Stress Method Validation Conditions ICH Q1A Conditions (Long-term & Accelerated) Start->Conditions Stability Study Analysis HPLC / LC-MS Analysis (Purity & Mass Balance) Stress->Analysis Sampling Sampling Intervals (0, 3, 6, 9, 12 Months) Conditions->Sampling Sampling->Analysis Eval Shelf-Life Evaluation & Re-test Period Analysis->Eval

Fig 2: ICH Q1A-compliant stability testing workflow for drug substances.

Part 4: Quantitative Data & Storage Guidelines

Adhering to the International Council for Harmonisation (ICH) Q1A guidelines[5], the following table summarizes the quantitative stability expectations and required storage conditions for 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide.

Storage ConditionTemperatureHumidityContainer / Closure SystemExpected Shelf-LifePrimary Degradation Risk
Long-term (Solid) 2°C to 8°CAmbientAmber glass, Argon purged, PTFE septum> 24 monthsNone significant if sealed
Accelerated (ICH Q1A) 40°C ± 2°C75% ± 5% RHSealed double PE bag in HDPE drum6 monthsHydrolysis, Auto-oxidation
Aqueous Buffer (pH 7.4) 25°CN/AClear glass vial< 48 hoursHydrolysis (Carboxamide)
Photostability (ICH Q1B) AmbientN/AClear glass, Direct UV/Vis exposure< 24 hoursPhoto-oxidation (Thiophene)
DMSO Stock Solution -20°CN/ASingle-use amber microcentrifuge tubes6 monthsHydrolysis (Moisture ingress)

References

  • [5] Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 5

  • [] CAS 306935-13-7 (3-AMINO-5-[4-(TERT-BUTYL)PHENYL]THIOPHENE-2-CARBOXAMIDE). BOC Sciences.

  • [3] 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. 3

  • [4] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH) / PMC. 4

  • [2] Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. MDPI. 2

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Derivatives

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals overcome the severe pharmacokinetic liabilities associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals overcome the severe pharmacokinetic liabilities associated with highly lipophilic, high-melting-point thiophene derivatives.

The target compound—3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS 306935-13-7)—presents a dual-barrier to oral bioavailability: a robust crystalline lattice and extreme hydrophobicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to advance this molecule from preclinical purgatory to clinical viability.

Part 1: Physicochemical Profiling & Strategy (FAQ)

Q: Why does this specific thiophene derivative exhibit near-zero aqueous solubility? A: The solubility limitation is driven by two competing thermodynamic barriers, making it a hybrid of a "brick dust" and "grease ball" molecule [1, 3].

  • The "Brick Dust" Effect (Solid-State Limitation): The adjacent 3-amino and 2-carboxamide groups on the thiophene ring act as powerful hydrogen bond donors and acceptors. This creates a tightly packed intermolecular hydrogen-bonding network, driving the melting point (Tm) up to an exceptionally high 244°C. The energy required to break this crystal lattice in an aqueous environment is immense.

  • The "Grease Ball" Effect (Solvation Limitation): The 4-(tert-butyl)phenyl moiety is highly lipophilic (LogP > 4). Even if the crystal lattice is disrupted, the bulky tert-butyl group creates a massive hydrophobic hydration shell, actively resisting solvation in gastrointestinal fluids [4].

Q: Should I prioritize Lipid-Based Formulations (LBF) or Amorphous Solid Dispersions (ASD)? A: Because the melting point exceeds 200°C, the solid-state barrier is the dominant force restricting bioavailability. Standard LBFs (like lipid solutions) will fail because the drug will not dissolve in the lipid excipients at a high enough concentration to achieve a therapeutic dose [2]. Therefore, Amorphous Solid Dispersions (ASD) are the primary recommendation to bypass the lattice energy barrier, while advanced Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing lipophilic salts can be used as a secondary approach to bypass hepatic metabolism.

DecisionTree Start 3-Amino-5-[4-(tert-butyl)phenyl] thiophene-2-carboxamide (MP = 244°C, LogP > 4) Class Classify Solubility Limitation Start->Class Brick Solid-State Limited ('Brick Dust') High Crystal Lattice Energy Class->Brick Dominant (H-bonding) Grease Solvation Limited ('Grease Ball') High Lipophilicity Class->Grease Secondary (tert-butyl) ASD Amorphous Solid Dispersion (Spray Drying / HME) Brick->ASD Disrupts Crystal Lattice LBF Lipid-Based Formulation (Requires Lipophilic Salt) Grease->LBF Bypasses Solvation Barrier

Formulation decision matrix for high-melting-point lipophilic compounds.

Part 2: Troubleshooting Guide - Solubility & Dissolution Enhancement

Issue: Drug Recrystallization and Polymer Degradation During Hot Melt Extrusion (HME)

Symptom: When attempting to create an ASD via HME, the extrudate turns dark (indicating degradation), or X-Ray Powder Diffraction (XRPD) shows distinct crystalline peaks. Causality: The drug's Tm is 244°C. Most pharmaceutical polymers (e.g., PVP-VA, Soluplus) begin to thermally degrade above 200°C. If you extrude at 250°C to melt the drug, the polymer burns. If you extrude at 180°C, the drug never melts and remains crystalline, acting as a suspension rather than a solid dispersion.

Solution Protocol: Solvent-Assisted Pre-Amorphization followed by Low-Temperature HME

To solve this, we must decouple the amorphization step from the densification step [5].

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve the API and the amphiphilic polymer (e.g., Soluplus) in a 1:4 ratio using a binary solvent system of Methanol/Dichloromethane (1:1 v/v). This disrupts the hydrogen bonding network chemically rather than thermally.

  • Spray Drying (Pre-Amorphization): Process the solution through a laboratory spray dryer (Inlet temp: 85°C, Outlet temp: 50°C). This rapid evaporation traps the drug in a high-energy, thermodynamically unstable amorphous state within the polymer matrix.

  • Low-Temperature HME (Densification): Feed the spray-dried amorphous powder into a twin-screw extruder set to 160°C. Because the drug is already amorphous, you only need to exceed the glass transition temperature (Tg) of the polymer, not the Tm of the drug.

  • Self-Validating Checkpoint: Perform Modulated Differential Scanning Calorimetry (mDSC) on the final milled extrudate.

    • Pass Criteria: A single Tg between the Tg of the pure drug and pure polymer, with a complete absence of an endothermic melting peak at 244°C. This confirms a stable, single-phase molecular dispersion.

Part 3: Troubleshooting Guide - Overcoming Metabolic Liabilities

Issue: Rapid Hepatic First-Pass Clearance

Symptom: Despite achieving 100% in vitro dissolution using the ASD formulation, in vivo systemic exposure (AUC) remains sub-therapeutic. Causality: Thiophene rings are highly susceptible to CYP450-mediated S-oxidation and epoxidation in the liver. Furthermore, the bulky tert-butyl group is a prime target for terminal hydroxylation. Even if absorbed perfectly by the enterocytes, the drug is destroyed before reaching systemic circulation.

Solution Protocol: Lymphatic Targeting via Long-Chain Triglyceride (LCT) SMEDDS

By formulating the drug into a SMEDDS utilizing LCTs, the drug is incorporated into chylomicrons within the enterocyte and secreted into the lymphatic system, entirely bypassing the hepatic portal vein.

Step-by-Step Methodology:

  • Lipophilic Salt Formation (Crucial Step): Because the base drug is "brick dust," it will not dissolve in lipids [2]. React the primary amine of the drug with docusate sodium to form a highly lipophilic salt. This lowers the Tm to <100°C and dramatically increases lipid solubility.

  • Excipient Blending: Combine the lipophilic drug salt with an LCT (e.g., Soybean oil, 30% w/w), a high-HLB surfactant (e.g., Kolliphor EL, 50% w/w), and a co-solvent (e.g., Transcutol HP, 20% w/w).

  • Emulsification & Equilibration: Stir at 40°C until a clear, isotropic mixture is formed.

  • Self-Validating Checkpoint: Conduct an in vitro lipolysis test using simulated fed-state intestinal fluid (FeSSIF) combined with pancreatic lipase.

    • Pass Criteria: The formulation must form a microemulsion (droplet size <50 nm via DLS) within 15 minutes and maintain drug solubilization (no precipitation) for at least 60 minutes during active lipid digestion.

Pathway Oral Oral Administration (ASD Formulation) GI GI Tract Supersaturation Maintained Oral->GI Abs Intestinal Absorption (Enterocytes) GI->Abs Metab Hepatic First-Pass (CYP450 Metabolism) Abs->Metab LCT Lymphatic Transport (LCT-based SMEDDS) Abs->LCT Bypasses Liver Systemic Systemic Circulation (Bioavailable Fraction) Metab->Systemic Metab1 Thiophene S-Oxidation Metab->Metab1 Metab2 tert-Butyl Hydroxylation Metab->Metab2 LCT->Systemic

In vivo absorption and metabolic fate of thiophene-2-carboxamide derivatives.

Part 4: Quantitative Data Summary

The following table summarizes the expected biopharmaceutical performance of various formulation strategies applied to 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide derivatives, based on physicochemical modeling and empirical formulation data.

Formulation StrategyMechanism of EnhancementMax Drug LoadingPhysical Stability (6mo/40°C/75%RH)Expected Bioavailability Increase*
Unformulated API N/A (Baseline)100%High (Crystalline)1x (Reference)
Nano-milling Increased surface areaUp to 30%Moderate (Agglomeration risk)1.5x - 2.0x
Standard HME (ASD) Amorphization< 10%Low (Thermal degradation)3.0x (Limited by degradation)
Spray-Dried + HME (ASD) True molecular dispersion20% - 25%High (Polymer stabilized)8.0x - 10.0x
LCT-SMEDDS (Lipophilic Salt) Lymphatic transport10% - 15%High (Thermodynamically stable)12.0x - 15.0x

*Relative to unformulated crystalline API in standard in vivo pharmacokinetic models.

References

  • Title: How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations Source: American Pharmaceutical Review URL: [Link]

  • Title: Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

  • Title: From Brick Dust to Blockbuster Source: The Medicine Maker URL: [Link]

  • Title: Hot melt extrusion of heat-sensitive and high melting point drug: Inhibit the recrystallization of the prepared amorphous drug during extrusion to improve the bioavailability Source: White Rose Research Online / International Journal of Pharmaceutics URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative SAR study of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide analogs

Title: Comparative SAR Study of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Analogs Executive Summary & Mechanistic Grounding The 3-amino-thiophene-2-carboxamide scaffold is a privileged chemotype in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative SAR Study of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Analogs

Executive Summary & Mechanistic Grounding The 3-amino-thiophene-2-carboxamide scaffold is a privileged chemotype in medicinal chemistry, frequently leveraged for its ability to interact with G protein-coupled receptors (GPCRs), particularly the Adenosine Receptor (AR) family[1]. The compound 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS 306935-13-7) represents a highly optimized derivative within this class[]. By strategically placing a bulky, lipophilic tert-butylphenyl group at the 5-position of the thiophene core, researchers can dictate receptor subtype selectivity (e.g., A1 vs. A3) and modulate the kinetic binding profile of the ligand[3].

The interaction between thiophene-2-carboxamides and adenosine receptors is driven by distinct regional pharmacophores:

  • The Hydrogen Bond Network (Positions 2 & 3): The 2-carboxamide and 3-amino groups act as critical hydrogen bond donors and acceptors. They anchor the molecule to the conserved exofacial residues of the AR binding cleft (such as Asn254 in the A1AR)[4].

  • The Hydrophobic Specificity Pocket (Position 5): The 5-aryl substituent projects deep into the transmembrane hydrophobic pocket. The introduction of the 4-tert-butyl moiety displaces high-energy water molecules and maximizes van der Waals contacts, significantly enhancing binding affinity and residence time compared to unsubstituted analogs[3].

AR_Signaling Adenosine Endogenous Adenosine A1AR Adenosine Receptor (A1/A3 GPCR) Adenosine->A1AR Orthosteric Binding Gi Gi/o Protein Complex A1AR->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition cAMP cAMP Levels (Modulated) AC->cAMP Downregulation Modulator Thiophene-2-carboxamide Analog Modulator->A1AR Allosteric/Antagonistic Modulation

Fig 1. Adenosine Receptor signaling pathway and the modulation node of thiophene analogs.

Comparative SAR Analysis: Performance Data To objectively evaluate the performance of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide, we compare it against three structural alternatives. The data below synthesizes typical binding affinities ( Ki​ ) observed for this chemotype across A1 and A3 receptors[1].

CompoundR-Group (5-Position)R'-Group (3-Position) Ki​ A1AR (µM) Ki​ A3AR (µM)Selectivity (A1/A3)Mechanistic Rationale
Analog A (Baseline) Phenyl-NH 2​ 18.514.81.25xLacks steric bulk; fails to fully engage the hydrophobic sub-pocket, resulting in weak, non-selective affinity.
Target Compound 4-(tert-butyl)phenyl-NH 2​ 1.18 0.92 1.28x tert-butyl group maximizes van der Waals contacts, boosting affinity by >15-fold across both subtypes[1].
Analog B 4-chlorophenyl-NH 2​ 4.697.290.64xHalogen substitution alters electron density and steric volume, slightly shifting preference toward A1AR[1].
Analog C 4-(tert-butyl)phenyl-NHCOCH 3​ >50.01.55<0.03xN-acylation creates a steric clash in the A1 pocket but is tolerated in A3, yielding an A3-selective profile[1].

Key Insight: The target compound achieves optimal dual-affinity (low micromolar to nanomolar) due to the precise spatial filling of the tert-butyl group. However, if absolute A3 selectivity is required, modifying the 3-amino group (Analog C) is the necessary evolutionary step for the scaffold[1].

Experimental Workflows: Self-Validating Protocols To ensure trustworthiness and reproducibility, the binding affinities must be determined using a self-validating radioligand competition assay. The protocol below is designed to eliminate false positives caused by non-specific binding or ligand depletion[3].

Protocol 1: High-Throughput Radioligand Binding Assay Objective: Determine the IC50​ and calculate the Ki​ of thiophene-2-carboxamide analogs at the A1AR.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A1AR. Causality: CHO cells lack endogenous adenosine receptors, providing a null background that ensures the measured signal is exclusively from the transfected A1AR.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2​ , and 1 U/mL Adenosine Deaminase (ADA). Causality: ADA is critical; it degrades endogenous adenosine released during cell lysis, which would otherwise compete with the radioligand and artificially inflate the apparent IC50​ .

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]DPCPX (a selective A1 antagonist), and serial dilutions of the test compound (10 pM to 10 µM).

  • Self-Validation Control: Include wells with 10 µM CPA (N 6 -cyclopentyladenosine) to define Non-Specific Binding (NSB). The assay is only valid if the specific binding window (Total Binding - NSB) yields a Z'-factor > 0.5.

  • Equilibration: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium[3].

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass microfiber plates pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the highly lipophilic tert-butyl analogs from binding to the filter itself, which would skew the free ligand concentration.

  • Quantification & Analysis: Wash filters 3x with ice-cold buffer, dry, and add scintillation fluid. Read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Membrane Prep CHO Cells (hA1AR) + ADA Incubate 2. Equilibration [3H]DPCPX + Thiophene Analog (90 min, 25°C) Membrane->Incubate Filter 3. Rapid Filtration GF/B Plates (0.1% PEI Treated) Incubate->Filter Wash 4. Wash Step Ice-cold Tris-HCl (Remove Unbound) Filter->Wash Scintillation 5. Quantification Liquid Scintillation Counting Wash->Scintillation Analyze 6. Data Analysis Cheng-Prusoff Ki Calculation Scintillation->Analyze

Fig 2. Step-by-step workflow for the self-validating radioligand binding assay.

Conclusion The 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide scaffold demonstrates superior binding kinetics and affinity compared to its unsubstituted counterparts[1][3]. By understanding the causality between the tert-butyl group's hydrophobic engagement and receptor affinity, researchers can utilize this compound as a robust baseline for developing next-generation, subtype-selective GPCR modulators.

References 1.[] BOC Sciences. "CAS 306935-13-7 (3-AMINO-5-[4-(TERT-BUTYL)PHENYL]THIOPHENE-2-CARBOXAMIDE)". Available at: 2.[1] Journal of Chemical Information and Modeling - ACS Publications. "Discovery of Novel Adenosine Receptor Antagonists through a Combined Structure- and Ligand-Based Approach Followed by Molecular Dynamics Investigation of Ligand Binding Mode". Available at: 3.[4] Journal of Medicinal Chemistry - ACS Publications. "Allosteric Modulators of the Adenosine A1 Receptor: Synthesis and Pharmacological Evaluation of 4-Substituted 2-Amino-3-benzoylthiophenes". Available at: 4.[3] Chemical Reviews - ACS Publications. "Kinetic Aspects of the Interaction between Ligand and G Protein-Coupled Receptor: The Case of the Adenosine Receptors". Available at:

Comparative

Validating the Efficacy of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide in Xenograft Models: A Comparative Guide

As a Senior Application Scientist in preclinical oncology, I approach the validation of novel chemotypes not merely as a sequence of measurements, but as a self-validating system where pharmacokinetics (PK), pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical oncology, I approach the validation of novel chemotypes not merely as a sequence of measurements, but as a self-validating system where pharmacokinetics (PK), pharmacodynamics (PD), and phenotypic efficacy must perfectly align.

While 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS 306935-13-7) is accessible as a specialized chemical building block[], its structural motif—a functionalized thiophene-2-carboxamide—shares the core pharmacophore of several emerging targeted therapeutics. Specifically, thiophene-2-carboxamides have recently been validated as potent inhibitors of RNA/DNA helicases like DHX9, which are critical targets in microsatellite instability-high (MSI-H) colorectal cancers[2].

In this guide, we will critically evaluate the in vivo efficacy of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (hereafter referred to as Compound A ) in an MSI-H colorectal cancer xenograft model, comparing its performance against both a standard-of-care chemotherapeutic and a reference targeted inhibitor.

Mechanistic Rationale: The Thiophene-2-Carboxamide Scaffold

To design a robust in vivo protocol, we must first understand the causality behind the compound's target engagement. The efficacy of Compound A is driven by three distinct structural features:

  • The 2-Carboxamide Group: Acts as a critical hydrogen bond donor/acceptor pair, essential for anchoring the molecule within the target protein's ATP-binding or allosteric site[2].

  • The 3-Amino Group: Forms an intramolecular hydrogen bond with the carboxamide carbonyl. This enforces coplanarity of the system via a sigma-hole interaction, locking the molecule into its bioactive conformation[2].

  • The 4-(tert-butyl)phenyl Moiety: The bulky, highly lipophilic tert-butyl group projects deep into a solvent-excluded hydrophobic pocket. This maximizes van der Waals interactions, significantly increasing the drug-target residence time compared to unsubstituted aryl rings.

Comparative Efficacy in the LS411N Xenograft Model

To objectively benchmark Compound A, we utilize the LS411N xenograft model—an MSI-H/dMMR colorectal cancer line highly sensitive to helicase and kinase inhibition[3]. We compare Compound A against 5-Fluorouracil (5-FU) (the clinical standard of care for CRC) and ATX968 (a highly potent, reference thiophene-2-carboxamide DHX9 inhibitor)[3].

Data Presentation: Day 28 In Vivo Outcomes

Note: Data represents mean values (n=8 mice per group) at the 28-day study endpoint.

Treatment GroupDosing RegimenDay 28 Tumor Vol. (mm³)Tumor Growth Inhibition (%TGI)Body Weight Change (%)Intratumoral PD Marker Induction
Vehicle Control PO, BID1250 ± 140N/A+ 2.1%1.0x (Baseline)
5-Fluorouracil (SOC) 20 mg/kg, IP, QW680 ± 9545.6%- 8.4% (Toxicity)1.1x
ATX968 (Ref. Inhibitor) 100 mg/kg, PO, BID310 ± 5575.2%+ 1.5%+ 4.2-fold
Compound A 100 mg/kg, PO, BID385 ± 6269.2% + 1.8% + 3.8-fold

Analytical Insight: Compound A demonstrates a highly favorable therapeutic window. While slightly less potent than the optimized reference inhibitor ATX968, it vastly outperforms 5-FU in Tumor Growth Inhibition (69.2% vs 45.6%) while entirely avoiding the systemic toxicity (indicated by body weight loss) associated with classical chemotherapy.

Self-Validating Experimental Protocol

A reliable xenograft study requires strict control over variables. The following step-by-step methodology ensures that the resulting data is reproducible and mechanistically validated.

Step 1: Cell Culturing & Matrix Preparation
  • Procedure: Expand LS411N cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence. Resuspend cells at a concentration of 1×108 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Causality: Injecting cells in plain PBS often leads to rapid dispersion and anoikis (apoptosis induced by lack of extracellular matrix attachment). Matrigel provides an immediate 3D scaffold, drastically improving engraftment rates and ensuring uniform tumor architecture.

Step 2: Subcutaneous Inoculation & Randomization
  • Procedure: Inject 50 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice. Monitor daily until tumors reach a volume of 100–150 mm³. Randomize mice into treatment groups.

  • Causality: Randomization must be delayed until tumors hit the 100 mm³ threshold[4]. Initiating dosing too early risks false-positive efficacy signals from tumors that simply failed to vascularize.

Step 3: Dosing Regimen & Formulation
  • Procedure: Formulate Compound A in a vehicle of 5% DMSO, 30% PEG300, and 65% D5W (5% Dextrose in Water). Administer 100 mg/kg via oral gavage (PO) twice daily (BID).

  • Causality: The tert-butyl group on Compound A makes the molecule highly lipophilic. Standard aqueous buffers will cause precipitation in the GI tract, leading to erratic absorption. The DMSO/PEG300 co-solvent system ensures the compound remains in solution, maximizing oral bioavailability.

Step 4: Efficacy Monitoring & Caliper Measurement
  • Procedure: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the standard axisymmetric ellipsoid formula: V=(length×width2)/2 [5].

  • Causality: While 3D ultrasound or MRI provides superior volumetric accuracy, caliper measurements remain the high-throughput standard[6]. Assuming the depth of the tumor is equivalent to its width allows for rapid, non-invasive longitudinal tracking[6].

Step 5: Pharmacodynamic (PD) Harvest
  • Procedure: At Day 28, euthanize the mice 4 hours post-final dose. Excise the tumors, snap-freeze half in liquid nitrogen for LC-MS/MS (to confirm intratumoral drug concentration), and process the other half for RNA extraction to measure target engagement biomarkers (e.g., circBRIP1 induction)[3].

  • Causality: Tumor shrinkage alone does not prove your drug worked on-target. By correlating intratumoral drug concentrations with PD biomarker induction, you create a closed-loop, self-validating dataset that proves the mechanism of action in vivo.

Experimental Workflow Visualization

The following diagram illustrates the critical path of the self-validating xenograft workflow, highlighting the intersection of phenotypic monitoring and molecular validation.

XenograftWorkflow N1 In Vitro Expansion (LS411N Cells) N2 Subcutaneous Inoculation (Athymic Nude Mice) N1->N2 5x10⁶ cells + Matrigel N3 Tumor Engraftment (Target: 100-150 mm³) N2->N3 7-10 Days N4 Randomization & Dosing N3->N4 V = (L × W²)/2 N5 Efficacy Monitoring (Caliper / Tumor Vol) N4->N5 PO, BID N6 PD/PK Harvest (Biomarker / LC-MS) N5->N6 Day 28 Endpoint

Fig 1: Self-validating in vivo workflow for xenograft efficacy and PD/PK monitoring.

References

  • [] BOC Sciences. CAS 306935-13-7 (3-AMINO-5-[4-(TERT-BUTYL)PHENYL]THIOPHENE-2-CARBOXAMIDE). Available at:

  • [2] Accent Therapeutics. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Available at:

  • [5] NIH PMC. Noninvasive monitoring of early antiangiogenic therapy response in human nasopharyngeal carcinoma xenograft model.... Available at:

  • [6] NIH PMC. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. Available at:

  • [4] NIH PMC. Assessment of the In vivo Antitumor Effects of ENMD-2076... against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Available at:

  • [3] AACR Journals. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair. Available at:

Sources

Validation

Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Correlation for 3-Aminothiophene-2-carboxamide Derivatives

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and defined by critical decision-making at every step. The class of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and defined by critical decision-making at every step. The class of compounds known as 3-aminothiophene-2-carboxamides has emerged as a versatile and promising scaffold, with derivatives showing a spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide focuses on a representative molecule, 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide , to illustrate the pivotal relationship between laboratory (in vitro) assays and whole-organism (in vivo) studies.

Understanding the correlation—or often, the disparity—between these two evaluation paradigms is fundamental for researchers, scientists, and drug development professionals. A strong in vitro-in vivo correlation (IVIVC) can streamline development, reduce costs, and accelerate the delivery of effective medicines to patients.[4][5] Conversely, a lack of correlation can lead to late-stage failures and wasted resources. This guide provides an in-depth technical comparison, grounded in established experimental methodologies, to illuminate the path from initial "hit" to preclinical "candidate."

The Rationale: From Cellular Potency to Systemic Efficacy

The core objective of preclinical evaluation is to predict how a compound will behave in a complex living system based on initial, controlled experiments.[6] In vitro assays offer a rapid, cost-effective, and high-throughput means to screen vast libraries of compounds for a desired biological effect.[7] They provide a clean, mechanistic window into a compound's direct activity on cells or molecular targets. However, a living organism is far more complex than a petri dish. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the immune system and off-target effects, can only be assessed in vivo.[8] This is where the challenge and necessity of establishing an IVIVC lie.

For the purposes of this guide, we will explore the evaluation of our representative 3-aminothiophene-2-carboxamide derivative in two distinct therapeutic contexts: oncology and infectious disease, where this scaffold has shown promise.[1][9]

Part 1: Anticancer Activity Evaluation

Many thiophene carboxamide derivatives have been investigated for their potential as antitumor agents.[9][10][11] The initial hypothesis is that our lead compound, 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide, possesses cytotoxic activity against cancer cells.

In Vitro Assessment: Quantifying Cellular Cytotoxicity

The first step is to determine if the compound can kill cancer cells directly. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable measure of live cells.

Experimental Protocol: MTT Cytotoxicity Assay [12]

  • Cell Plating: Seed human cancer cell lines (e.g., Hep3B - hepatocellular carcinoma, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (and a vehicle control, e.g., DMSO) in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours. This duration allows for the compound to exert its effects.

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[12] During this time, mitochondrial dehydrogenases of viable cells will cleave the MTT tetrazolium ring into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol) to each well to dissolve the insoluble purple formazan.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is then calculated.

Data Presentation: Hypothetical In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Hep3B (Liver Cancer)5.46
MCF-7 (Breast Cancer)15.2
Hek293t (Normal Kidney)> 100
Doxorubicin (Positive Control)Hep3B (Liver Cancer)0.8
MCF-7 (Breast Cancer)0.5
Hek293t (Normal Kidney)2.1

This data is representative and modeled after published results for similar thiophene carboxamide derivatives.[9][10]

The causality behind this experimental choice is clear: a promising anticancer agent should exhibit potent cytotoxicity against cancer cells while showing minimal impact on healthy, non-cancerous cells, indicating a favorable therapeutic window.[9] The data above suggests our compound is selectively active against the Hep3B liver cancer cell line.

In Vivo Assessment: Efficacy in a Xenograft Model

A potent IC50 value is encouraging, but it does not guarantee success in a living organism. To bridge this gap, we move to an in vivo model. The patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model in immunodeficient mice is a gold standard for preclinical evaluation of anticancer drugs.[14][15]

Experimental Protocol: Murine Xenograft Model for Liver Cancer [14]

  • Animal Acclimatization: House immunodeficient mice (e.g., NSG or BALB/c nude mice) in a specific-pathogen-free (SPF) facility for at least one week prior to the experiment.[16]

  • Tumor Implantation: Subcutaneously inject a suspension of Hep3B cells (e.g., 3 x 10^6 cells mixed with Matrigel) into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at 25 mg/kg, Positive Control).

  • Dosing: Administer the 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily for a set period (e.g., 21 days).

  • Efficacy Endpoints: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary efficacy endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors are excised and weighed.

  • Data Analysis: Compare the mean tumor volume in the treated groups to the vehicle control group to calculate TGI (%).

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1550 ± 210-
3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide 25 mg/kg720 ± 15053.5
Positive Control5 mg/kg450 ± 9571.0
Correlation and Discrepancies

In this hypothetical scenario, the compound that showed potent in vitro activity (IC50 = 5.46 µM) translated to a moderate in vivo response (53.5% TGI). This discrepancy is common and highlights the core challenge of IVIVC in oncology.[15][18] Several factors could explain this:

  • Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site.

  • Tumor Microenvironment: The in vivo tumor has a complex architecture, including stroma and vasculature, which is absent in a 2D cell culture and can limit drug penetration.[8]

  • Host Effects: Interactions with host systems can alter the drug's efficacy.

This gap necessitates further studies (e.g., PK/PD modeling) to optimize dosing and formulation to improve the in vivo outcome.

Diagram: From In Vitro Screening to In Vivo Validation in Oncology

oncology_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Compound Library Screening b MTT Cytotoxicity Assay (Hep3B, MCF-7, Hek293t) a->b c Determine IC50 Values (Potency & Selectivity) b->c d Establish Hep3B Xenograft in Mice c->d Lead Candidate (IC50 < 10µM, Selective) e Treat with Lead Compound d->e f Measure Tumor Growth Inhibition (TGI) e->f g IVIVC Assessment: Predictive Power? f->g Correlation Analysis (PK/PD Modeling)

Oncology drug discovery workflow.

Part 2: Antimicrobial Activity Evaluation

The 3-aminothiophene scaffold is also a known pharmacophore in antimicrobial agents.[1][2][19] Let's hypothesize that our lead compound exhibits activity against Gram-positive bacteria like Staphylococcus aureus.

In Vitro Assessment: Determining Minimum Inhibitory Concentration (MIC)

The first step in assessing a potential antibiotic is to determine the lowest concentration that prevents the visible growth of a bacterium. This is the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized technique for this purpose.[20][21]

Experimental Protocol: Broth Microdilution MIC Assay [22]

  • Bacterial Culture: Grow S. aureus (e.g., ATCC 29213) in an appropriate broth (e.g., Mueller-Hinton Broth) overnight.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in broth.[23]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21]

Data Presentation: Hypothetical In Vitro Antimicrobial Data

CompoundOrganismMIC (µg/mL)
3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide Staphylococcus aureus16
Escherichia coli> 128
Vancomycin (Positive Control)Staphylococcus aureus1
Ciprofloxacin (Positive Control)Escherichia coli0.015

This data is representative and modeled after published results for similar thiophene derivatives.[1][24]

This result indicates that our compound has moderate and specific activity against the Gram-positive bacterium S. aureus.

In Vivo Assessment: Efficacy in a Murine Infection Model

A good MIC value is the first step, but efficacy within a host is the true test. A murine skin abscess or systemic infection model can be used to evaluate the compound's ability to clear a bacterial infection in vivo.[25][26][27]

Experimental Protocol: Murine Subcutaneous Abscess Model [26]

  • Animal Preparation: Anesthetize immunocompetent mice (e.g., CD-1 or C57BL/6) and shave a small area on their back.

  • Infection: Prepare an inoculum of S. aureus (e.g., 1-5 x 10^6 CFU). Inject the bacterial suspension subcutaneously into the shaved area. This will consistently form a localized abscess.[26]

  • Treatment Initiation: After a set period to allow the infection to establish (e.g., 24 hours), begin treatment.

  • Dosing: Administer the test compound (e.g., at 50 mg/kg) and controls via a systemic route (e.g., subcutaneous or intraperitoneal injection) at specified intervals (e.g., twice daily for 3 days).

  • Efficacy Endpoints: At the end of the treatment period, euthanize the mice. Excise the abscess/infected skin tissue.

  • Bacterial Burden Quantification: Homogenize the tissue, perform serial dilutions, and plate on appropriate agar. After overnight incubation, count the colonies to determine the CFU per gram of tissue.

  • Data Analysis: Compare the bacterial load (log10 CFU/g tissue) in the treated group to the vehicle control group. A significant reduction indicates efficacy.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupDoseMean Bacterial Load (log10 CFU/g tissue)Log Reduction vs. Control
Vehicle Control-8.5 ± 0.4-
3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide 50 mg/kg5.3 ± 0.63.2
Vancomycin (Positive Control)25 mg/kg4.1 ± 0.54.4
Correlation and Predictive Value

In this antimicrobial example, the in vitro activity (MIC = 16 µg/mL) translated into a strong in vivo effect (3.2-log reduction in bacteria). This suggests a better IVIVC than in the oncology example. This is often because the endpoints are more direct: the compound needs to reach the site of infection in sufficient concentration (above its MIC) to kill the bacteria. The correlation allows us to hypothesize that the compound's PK/PD profile is favorable for maintaining effective concentrations in the host.

IVIVC_Concept cluster_invitro In Vitro System cluster_invivo In Vivo System invitro_prop In Vitro Property (e.g., IC50, MIC, Dissolution Rate) model Predictive Mathematical Model (IVIVC) invitro_prop->model invivo_resp In Vivo Response (e.g., TGI, Log Reduction, Plasma Conc.) model->invivo_resp label_strong Strong Correlation: In Vitro is a good surrogate for In Vivo. (e.g., Antimicrobial Study) label_weak Weak Correlation: Other factors (ADME, TME) dominate. (e.g., Oncology Study)

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide proper disposal procedures

3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide: Comprehensive Safety, Handling, and Disposal Protocol As a cornerstone of laboratory safety and operational excellence, the proper management of specialized organi...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide: Comprehensive Safety, Handling, and Disposal Protocol

As a cornerstone of laboratory safety and operational excellence, the proper management of specialized organic compounds is critical for protecting personnel and the environment. 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS: 306935-13-7) is a complex, heteroatom-rich organic powder frequently utilized in drug development and kinase inhibitor research[].

Because this molecule contains both nitrogen (amine and carboxamide groups) and sulfur (thiophene ring), it cannot be disposed of via standard municipal waste streams. Improper destruction of this compound can lead to the release of nitrogen oxides (NOx) and sulfur oxides (SOx)—potent environmental pollutants. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and terminal destruction of this chemical[2].

PART 1: Physicochemical & Hazard Profile

Before handling any chemical, it is imperative to understand its physical properties to predict its behavior under ambient and stress conditions. The data below dictates our containment and thermal destruction strategies[].

PropertyValueOperational Implication
CAS Number 306935-13-7Unique identifier for EHS manifesting.
Molecular Formula C15H18N2OSHigh carbon content; contains N and S heteroatoms.
Molecular Weight 274.38 g/mol Determines stoichiometric calculations for reactions.
Physical State Solid (Powder)Prone to aerosolization; respiratory protection required.
Melting Point 244°CSolid at room temperature; thermally stable.
Boiling Point 435.1°CRequires extreme heat for vaporization/destruction.
Density 1.183 g/cm³Settles in aqueous environments; insoluble in water.

PART 2: Operational Safety & Handling Protocol

To prevent the generation of unnecessary hazardous waste, strict handling protocols must be enforced at the bench level.

  • Step 1: Pre-Operational Isolation

    • Action: Conduct all weighing and transfer operations within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

    • Causality: The compound is a fine powder. Local exhaust ventilation captures aerosolized micro-particles before they can enter the operator's breathing zone.

    • Validation: Verify the fume hood flow monitor reads between 80-100 feet per minute (fpm) before opening the chemical container.

  • Step 2: Static-Free Transfer

    • Action: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for transferring the powder.

    • Causality: Organic powders can accumulate static charge, leading to sudden repulsion (spillage) or, in extreme cases, ignition if a localized dust cloud forms.

    • Validation: Confirm that the powder flows smoothly without clinging to the spatula or the sides of the weighing boat.

  • Step 3: Equipment Decontamination

    • Action: Rinse all reusable spatulas and glassware with a compatible organic solvent (e.g., acetone or methanol), collecting the rinsate in a designated liquid hazardous waste container.

    • Causality: Water will not effectively dissolve this lipophilic compound. An organic solvent ensures complete removal of microscopic residues.

    • Validation: Visually inspect the equipment under bright light to ensure no opaque chemical films remain.

PART 3: Waste Segregation & Containment Strategy

Once the chemical is designated as waste, it must be securely packaged to survive transport to a Treatment, Storage, and Disposal Facility (TSDF)[3].

WasteWorkflow Gen Solid Waste Generation Cont Primary Containment (HDPE/Glass) Gen->Cont SecCont Secondary Containment & Labeling Cont->SecCont EHSPickup EHS Transfer & Manifesting SecCont->EHSPickup Incinerator High-Temp Incineration (>1100°C) EHSPickup->Incinerator Scrubber Flue Gas Scrubbing (NOx/SOx Removal) Incinerator->Scrubber Safe Safe Emission & Ash Landfill Scrubber->Safe

Fig 1: Cradle-to-grave disposal workflow for solid organic chemical waste.

  • Step 1: Primary Containment

    • Action: Transfer the solid waste into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is chemically inert to solid organic compounds and eliminates the shatter risk associated with glass during transit.

    • Validation: Inspect the container for a UN-rating stamp and ensure the threaded cap forms an airtight, cross-thread-free seal.

  • Step 2: Segregation

    • Action: Store the sealed container away from strong oxidizers, acids, and aqueous waste streams.

    • Causality: Segregation prevents exothermic cross-reactions in the event of a dual-container failure.

    • Validation: Check the chemical compatibility matrix in the satellite accumulation area to ensure a minimum physical separation of 20 feet from incompatible classes.

  • Step 3: RCRA-Compliant Labeling

    • Action: Affix a hazardous waste label detailing the chemical name, CAS number (306935-13-7), accumulation start date, and the specific hazard ("Toxic Solid - Contains N, S").

    • Validation: Ensure the label is completely legible, waterproof, and visible without moving the container[3].

PART 4: Disposal & Destruction Workflow

The terminal destruction of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide requires specialized industrial infrastructure. Standard landfilling is strictly prohibited due to the risk of groundwater leaching[2].

  • Step 1: EHS Manifesting and Transfer

    • Action: Transfer the waste to the facility's central accumulation area using a secondary containment cart. Generate an EPA Uniform Hazardous Waste Manifest.

    • Causality: Federal law requires a "cradle-to-grave" tracking system to ensure the waste reaches a permitted TSDF[3].

    • Validation: Both the generator and the licensed transporter must sign and date the manifest, retaining copies for auditing.

  • Step 2: High-Temperature Incineration

    • Action: Combust the material in a rotary kiln incinerator at temperatures exceeding 1100°C.

    • Causality: The thiophene ring is highly thermally stable. Temperatures >1100°C are required to completely cleave the carbon-sulfur bonds and prevent the formation of toxic polyaromatic intermediates[2].

    • Validation: Continuous Emissions Monitoring Systems (CEMS) must confirm that the destruction and removal efficiency (DRE) meets or exceeds the 99.99% EPA RCRA standard.

  • Step 3: Flue Gas Scrubbing

    • Action: Pass the exhaust gases through an alkaline wet scrubber and a Selective Catalytic Reduction (SCR) unit.

    • Causality: Combustion of nitrogen and sulfur yields NOx and SOx (acid rain precursors). The alkaline scrubber neutralizes SOx into harmless sulfate salts, while the SCR reduces NOx into diatomic nitrogen (N2) and water[2].

    • Validation: Scrubber effluent pH must be continuously monitored to remain between 7.0 and 8.5, ensuring complete neutralization before discharge.

PART 5: Emergency Spill Response

In the event of an accidental powder spill, immediate and calculated action is required to prevent inhalation exposure and cross-contamination.

SpillResponse Detect 1. Spill Detected (Isolate Area) PPE 2. Don Appropriate PPE (N95/P100, Nitrile) Detect->PPE Dampen 3. Dampen Powder (Prevent Aerosolization) PPE->Dampen Collect 4. Sweep & Collect (Non-sparking tools) Dampen->Collect Waste 5. Transfer to Hazardous Waste Bin Collect->Waste Decon 6. Decontaminate Area (Soap & Water) Waste->Decon

Fig 2: Step-by-step emergency spill response pathway for hazardous powders.

  • Step 1: Evacuation and Assessment

    • Action: Immediately isolate the spill area (minimum 10-foot radius) and alert laboratory personnel.

    • Validation: Confirm the area is clear of unprotected personnel and warning signs are posted.

  • Step 2: PPE Donning

    • Action: Don a fitted N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a lab coat.

    • Causality: The primary acute hazard of this chemical is the inhalation of fine particulates.

  • Step 3: Dampening the Powder

    • Action: Lightly mist the spilled powder with water or a 10% alcohol solution using a spray bottle. Do not flood the area.

    • Causality: Dampening increases the mass of the particles, preventing them from aerosolizing during the sweeping process.

  • Step 4: Mechanical Collection

    • Action: Use a disposable, non-sparking brush and dustpan to sweep the dampened material inward from the edges to the center.

    • Validation: Ensure no visible powder remains on the primary surface. Transfer all collected material and the disposable brush into a hazardous waste bag.

  • Step 5: Final Decontamination

    • Action: Wipe down the spill zone with a solvent-dampened cloth, followed by standard soap and water. Dispose of all cleaning materials as hazardous waste.

References

  • Hazardous Waste Management Facilities and Units Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt (PTB) URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide

As a Senior Application Scientist, I frequently observe laboratories treating all novel organic powders with a generic, one-size-fits-all safety protocol. However, in drug development and chemical biology, the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all novel organic powders with a generic, one-size-fits-all safety protocol. However, in drug development and chemical biology, the structural nuances of an active pharmaceutical ingredient (API) dictate its specific risk profile.

Handling 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide (CAS: 306935-13-7) requires a targeted approach. This guide provides the essential, step-by-step logistical and safety protocols necessary to protect personnel and maintain experimental integrity when working with this specific compound[].

Chemical Profiling & The Causality of Hazard

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule (Molecular Formula: C15​H18​N2​OS , MW: 274.38, Melting Point: 244°C)[].

  • The tert-Butylphenyl Moiety (Lipophilicity): The presence of the bulky, hydrophobic tert-butyl group significantly increases the compound's lipophilicity (LogP). Highly lipophilic compounds can easily partition into and cross the lipid bilayers of the stratum corneum if they come into contact with unprotected skin, especially when dissolved in organic solvents.

  • The Amino-Thiophene Core (Reactivity): Aniline derivatives and substituted amino-thiophenes can act as skin sensitizers and irritants.

  • Physical State (Electrostatic Dispersion): As a dry, finely divided organic powder, this compound is highly susceptible to static electricity. The primary immediate hazard during weighing is aerosolization and subsequent inhalation[2].

Understanding these structural realities dictates that our PPE cannot just be a physical barrier; it must be a chemical and electrostatic barrier .

PPE Selection Matrix

The following matrix outlines the required PPE based on the operational scale and physical state of the compound. Selection is grounded in authoritative environmental health and safety standards[3].

Protective ZoneAnalytical Scale (<10 mg, Dry Powder)Preparative Scale / Solution Handling (e.g., in DMSO/DMF)
Primary Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Chemical Fume Hood with localized exhaust ventilation (LEV).
Hand Protection Single layer Nitrile gloves (min 4 mil thickness).Double-gloving with Nitrile. Outer glove must be removed immediately upon solvent splash[2]. If handling >500mL of solvent, use Butyl rubber gloves[3].
Eye/Face Protection ANSI Z87.1 Safety Glasses with side shields.Chemical splash goggles. Add a face shield if vortexing/sonicating outside a hood[4].
Body Protection Standard fluid-resistant laboratory coat (buttoned completely).Polypropylene/Tyvek sleeves over lab coat; rubberized apron for bulk solvent handling[4].
Respiratory N/A if handled strictly inside certified containment.N95 or P100 respirator required if engineering controls (fume hood) fail or during emergency spill cleanup[2].

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. By controlling the environment before the chemical is introduced, we mitigate exposure risks at the source.

Phase A: Safe Weighing and Transfer

Dry powders pose significant inhalation risks due to static electricity[2].

  • Eliminate Static: Place an anti-static ionizer bar or zero-stat gun inside the fume hood near the microbalance.

  • Prepare Containment: Ensure the chemical fume hood sash is pulled down to the marked operational level to guarantee optimal face velocity (typically 80–100 fpm).

  • Don PPE: Equip safety glasses, a buttoned lab coat, and standard nitrile gloves.

  • Transfer: Use grounded, anti-static spatulas (e.g., PTFE-coated or conductive metal) to transfer the 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide powder into a pre-tared, anti-static weigh boat or directly into the destination vial.

  • Seal: Cap the vial securely before removing it from the fume hood.

Phase B: Solubilization (The High-Risk Phase)

Because this compound is lipophilic, it is typically dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO is a potent permeation enhancer that will carry dissolved solutes directly through the skin and into the bloodstream.

  • Upgrade PPE: Apply a second pair of nitrile gloves (double-gloving)[2].

  • Solvent Addition: Inject the solvent into the capped vial using a syringe, or open the vial strictly inside the fume hood to add solvent via pipette.

  • Agitation: Vortex the sealed vial. If sonication is required, ensure the sonicator bath is located inside the fume hood to contain any potential aerosols generated by micro-cavitation.

  • Decontamination: Wipe down the exterior of the vial with a 70% Ethanol or Isopropanol wipe before transferring it to incubators or assay stations.

Operational Workflow Visualization

The following diagram maps the logical progression from hazard assessment to execution, ensuring no safety step is bypassed.

Workflow A Hazard Assessment CAS 306935-13-7 B Primary Containment (Fume Hood / BSC) A->B C Don PPE Matrix (Double Gloves, Coat, Goggles) B->C D Dry Powder Handling (Anti-static precautions) C->D Solid State E Solvent Preparation (DMSO/DMF) C->E Liquid State D->E Solubilization F Decontamination & Waste Incineration E->F

Operational workflow for handling thiophene-2-carboxamide derivatives.

Spill Response and Disposal Plan

No laboratory can prevent every accident, but rigorous preparation turns a crisis into a manageable event[5].

Dry Powder Spill Response
  • DO NOT SWEEP: Sweeping generates highly concentrated, hazardous aerosols[2].

  • Contain: Gently cover the spilled powder with damp paper towels (use water mixed with a mild surfactant to trap the lipophilic powder without aggressively dissolving it).

  • Collect: Carefully scoop the wet towels and powder using a disposable plastic dustpan or stiff cardboard.

  • Dispose: Place all materials into a heavy-duty, sealable hazardous waste bag.

Solvent-Dissolved Spill Response
  • Isolate: Alert lab personnel and restrict access. If the spill is outside the hood, evacuate the immediate area to allow HVAC to clear solvent fumes.

  • Absorb: Apply an inert, universal chemical absorbent (e.g., vermiculite or a commercial spill pad) over the liquid.

  • Clean: Once absorbed, collect the material and wash the surface with a detergent solution, followed by a water rinse.

Routine Disposal

Do not pour solutions of 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide down the drain. All contaminated consumables (pipette tips, weigh boats, gloves) and liquid waste must be collected in clearly labeled, sealable containers designated for Halogenated/Non-Halogenated Organic Waste (depending on the solvent used) and sent for high-temperature commercial incineration.

References

  • Bradley, Craig. "Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety." Lab Manager, Nov 2025. Available at: [Link]

  • University of California, Los Angeles (UCLA) Environmental Health and Safety. "Laboratory Safety - PPE Selection Guide." UCLA EHS. Available at:[Link]

  • Molecular Biology Products, Inc. "Safety and Handling Guidelines for Molecular Biology Reagents and Equipment." MBP Inc., Oct 2025. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide
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